molecular formula C11H10O2 B1609916 3-Methoxynaphthalen-1-ol CAS No. 57404-85-0

3-Methoxynaphthalen-1-ol

Cat. No. B1609916
CAS RN: 57404-85-0
M. Wt: 174.2 g/mol
InChI Key: CLFHUFDVJZFIDR-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-1-ol is a chemical compound that belongs to the family of naphthalenols. It is a white crystalline solid that has a distinct odor and is used in various scientific research applications. This compound is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : 3-Methoxynaphthalen-1-ol has been involved in the synthesis of complex compounds, such as 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which was characterized using X-ray diffraction, highlighting its utility in structural chemistry and crystallography (Singh, 2013).

Vibrational Spectral Analysis

  • Vibrational Spectral Analysis : Studies on the structural and vibrational properties of 1-methoxynaphthalene, a related compound, were conducted using scaled quantum FT-IR and FT-Raman spectral analysis. This research provides insight into the vibrational spectra and is useful in the field of molecular spectroscopy (Govindarajan, Periandy, & Ganesan, 2010).

Chemical Reactivity and Compound Formation

  • Chemical Reactivity : 3-Methoxynaphthalen-1-ol derivatives have been used to understand the reactivity of cyclopalladated compounds. This research provides insights into the binding and molecular structure in organometallic chemistry (Dehand et al., 1983).

Catalysis and Chemical Synthesis

  • Catalytic Applications : In the field of catalysis, derivatives of 3-Methoxynaphthalen-1-ol have been explored for applications like selective O-methylation in the synthesis of drugs such as naproxen, showcasing its importance in green chemistry and pharmaceutical synthesis (Yadav & Salunke, 2013).

Cycloaddition and Adduct Formation

  • Cycloaddition Reactions : Research has shown the use of 3-Methoxynaphthalen-1-ol in cycloaddition reactions, leading to the formation of various adducts, useful in synthetic organic chemistry (Baker et al., 1991).

Biochemical Applications

  • Biochemical Studies : In biochemical research, the aromatic C-H bond hydroxylation of 1-methoxynaphthalene was catalyzed efficiently by cytochrome P450 enzymes, showing potential in enzymatic studies and biotransformation processes (Shoji et al., 2010).

NMR and Molecular Studies

  • Nuclear Magnetic Resonance (NMR) Studies : NMR and calculational studies have been conducted on 3-Methoxynaphthalen-1-ol to understand its regioselective lithiation, contributing significantly to the field of magnetic resonance and molecular chemistry (Betz & Bauer, 2002).

Zeolite Catalysis

  • Shape Selective Acylation : The compound has been studied for its role in shape-selective acylation reactions over zeolites, providing valuable insights for catalysis and materialscience applications (Botella et al., 2003).

Laser Spectroscopy and Conformational Analysis

  • Ultraviolet Laser Spectroscopy : Studies involving ultraviolet laser spectroscopy in a supersonic jet identified rotational isomers of 1-methoxynaphthalene, a related compound. This research aids in understanding molecular conformations and spectroscopic properties (Mahato et al., 2002).

Organic Synthesis and Reaction Mechanisms

  • Chelation-Assisted Nucleophilic Aromatic Substitution : Research on chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalene derivatives provides insights into organic synthesis and reaction mechanisms (Hattori et al., 1997).

Crystal Structure and Molecular Docking

  • Crystal Structure and Cytotoxic Activity : Studies on derivatives of 3-Methoxynaphthalen-1-ol, like 6-methoxynaphthalen-2-ol, have led to the synthesis of compounds with potential cytotoxic activities against cancer cells, alongside insights into their crystal structures and molecular docking analysis (El Gaafary et al., 2021).

Mechanism of Action

Target of Action

This compound is a derivative of naphthalene , which suggests that it may interact with similar biological targets as naphthalene.

Mode of Action

The mode of action of 3-Methoxynaphthalen-1-ol is not fully understood. As a naphthalene derivative, it may interact with its targets in a similar manner as naphthalene. The presence of the methoxy group and the hydroxyl group could alter its interactions with its targets

Biochemical Pathways

The biochemical pathways affected by 3-Methoxynaphthalen-1-ol are not well-documented. Given its structural similarity to naphthalene, it may affect similar biochemical pathways. The specific pathways and their downstream effects remain to be determined .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As a derivative of naphthalene, it may have similar effects, but the presence of the methoxy and hydroxyl groups could result in different outcomes .

Action Environment

The action, efficacy, and stability of 3-Methoxynaphthalen-1-ol can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the action environment could play a significant role in the compound’s overall effect .

properties

IUPAC Name

3-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHUFDVJZFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451215
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxynaphthalen-1-ol

CAS RN

57404-85-0
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1,3-dihydroxynaphthalene (2.31 g, 14.4 mmol) in methanol (150 mL) at 0° C., hydrochloride gas was bubbed for 10 min. The resulting solution was continued stirring at room temperature for 24 hrs. A residue was obtained after evaporation of methanol and purified by silica gel column chromatography eluted with chloroform to provide the title compound as purple crystals (1.42 g, 57%). 1H NMR(300 MHz CDCl3) δ8.08(d, 1H), 7.70(d, 1H), 7.46(t, 1H), 7.34(t, 1H), 6.78 (s, 1H), 6.54 (s, 1H), 5.61(s, 1H), 3.90(s, 3H).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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